REACTION_CXSMILES
|
C([N:8]1[C:17]2=[CH:18][CH:19]=[CH:20][C:15]3=[C:16]2[N:10]([CH2:11][CH2:12][CH2:13][C:14]3=[O:21])[C:9]1=[O:22])C1C=CC=CC=1.OP(O)(O)=O.C1(O)C=CC=CC=1.[OH-].[Na+]>C(Cl)Cl.O>[NH:8]1[C:17]2=[CH:18][CH:19]=[CH:20][C:15]3=[C:16]2[N:10]([CH2:11][CH2:12][CH2:13][C:14]3=[O:21])[C:9]1=[O:22] |f:3.4|
|
Name
|
product
|
Quantity
|
29.2 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1C(N2CCCC(C3=C2C1=CC=C3)=O)=O
|
Name
|
|
Quantity
|
292 g
|
Type
|
reactant
|
Smiles
|
OP(=O)(O)O
|
Name
|
|
Quantity
|
14.1 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
1200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled to about 35° C.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
the solids were washed with methylene chloride
|
Type
|
WASH
|
Details
|
The combined organic phases were washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized
|
Type
|
CUSTOM
|
Details
|
was chromatographed over silica gel
|
Type
|
WASH
|
Details
|
Elution with a 90-2-2 ethyl acetate-methanol-triethylamine mixture
|
Name
|
|
Type
|
product
|
Smiles
|
N1C(N2CCCC(C3=C2C1=CC=C3)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 48% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |